Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate
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Overview
Description
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is a chemical compound known for its unique structure and properties. It is an ester derived from succinic acid and a polyether alcohol. This compound is often used in various industrial and research applications due to its solubility, stability, and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate typically involves the esterification of succinic acid with 2-(2-(2-methoxyethoxy)ethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Succinic acid and 2-(2-(2-methoxyethoxy)ethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate involves its interaction with various molecular targets and pathways. The compound’s ester bonds can be hydrolyzed by esterases, releasing succinic acid and the polyether alcohol. These products can then participate in metabolic pathways or further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(2-methoxyethoxy)ethyl) ether:
Diethylene glycol dimethyl ether:
Uniqueness
Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl) succinate is unique due to its combination of a succinate ester and a polyether chain. This structure imparts distinct solubility, stability, and reactivity properties, making it valuable in various applications.
Properties
CAS No. |
869483-81-8 |
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Molecular Formula |
C18H34O10 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl] butanedioate |
InChI |
InChI=1S/C18H34O10/c1-21-5-7-23-9-11-25-13-15-27-17(19)3-4-18(20)28-16-14-26-12-10-24-8-6-22-2/h3-16H2,1-2H3 |
InChI Key |
NRQGQYQDHVOAGU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC(=O)CCC(=O)OCCOCCOCCOC |
Origin of Product |
United States |
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